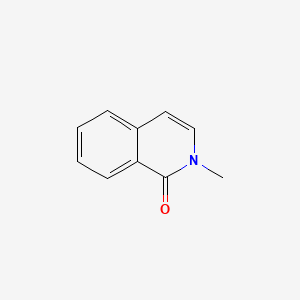

2-Methylisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRMHIKEMDTYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196662 | |

| Record name | 1(2H)-Isoquinolinone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4594-71-2 | |

| Record name | 1(2H)-Isoquinolinone, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004594712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(2H)-Isoquinolinone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 2-Methylisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylisoquinolin-1(2H)-one is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its core structure is found in numerous natural products and synthetic compounds with a broad range of biological activities. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance, particularly in the context of drug discovery and development.

Chemical and Physical Properties

This compound, also known as N-methylisocarbostyril, is a white to yellow solid at room temperature. Its fundamental properties are summarized in the table below, providing a valuable resource for researchers working with this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [1][2] |

| Molecular Weight | 159.19 g/mol | [1] |

| CAS Number | 4594-71-2 | [2] |

| Melting Point | 105-106 °C | |

| Boiling Point | 307.6 °C at 760 mmHg | [1] |

| Appearance | White to yellow solid | |

| Storage | Room temperature, dry and sealed | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Data Unavailable in Search Results | Data Unavailable in Search Results |

Note: While specific chemical shift values for this compound were not available in the provided search results, typical spectral regions for related structures are well-documented. Researchers can expect to find aromatic protons in the range of 7.0-8.5 ppm and the N-methyl protons around 3.5-4.0 ppm in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbonyl carbon would appear significantly downfield, typically in the range of 160-170 ppm, with aromatic carbons appearing between 110-150 ppm and the N-methyl carbon around 30-40 ppm.

Infrared (IR) Spectroscopy

| Functional Group | **Characteristic Absorption (cm⁻¹) ** |

| C=O (Amide) | ~1660 |

| C=C (Aromatic) | ~1600, ~1480 |

| C-H (Aromatic) | ~3050 |

| C-H (Aliphatic) | ~2950 |

Note: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group of the amide. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹. The fingerprint region will contain a complex pattern of absorptions unique to the molecule.[3][4]

Mass Spectrometry (MS)

| Ion | m/z |

| [M]⁺ | 159 |

| Other Fragments | Data Unavailable |

Note: The electron ionization mass spectrum of this compound is expected to show a molecular ion peak at an m/z of 159, corresponding to its molecular weight.[5][6] Common fragmentation patterns for related isoquinoline structures often involve the loss of CO (28 Da) and HCN (27 Da).

Experimental Protocols

The synthesis of isoquinolin-1(2H)-one derivatives can be achieved through various methods. While a specific detailed protocol for the direct synthesis of this compound was not found in the search results, general and modern synthetic approaches are described below. These can be adapted by researchers for the synthesis of the target compound.

General Synthesis of Isoquinolin-1(2H)-ones

A common strategy for the synthesis of the isoquinolin-1(2H)-one core involves the cyclization of 2-substituted benzamides or related precursors.[7] Modern, greener approaches often utilize transition-metal catalysis or high-energy sources like ultrasound to promote the reaction.[7]

Workflow for a Generic Ultrasound-Assisted Synthesis of Isoquinolin-1(2H)-one Derivatives

Caption: A generalized workflow for the synthesis of isoquinolin-1(2H)-one derivatives.

Synthesis of this compound from Isoquinolin-1(2H)-one

A plausible method for the synthesis of this compound involves the N-methylation of the parent isoquinolin-1(2H)-one.

Protocol:

-

Deprotonation: To a solution of isoquinolin-1(2H)-one in a suitable aprotic solvent (e.g., anhydrous DMF or THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C. The reaction mixture is typically stirred for 30-60 minutes to allow for complete deprotonation of the amide nitrogen.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Workup: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Logical Flow for N-Methylation of Isoquinolin-1(2H)-one

Caption: Stepwise logical progression for the synthesis of the target compound.

Biological Activity and Signaling Pathways

The isoquinolin-1(2H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives of this core have been investigated for a wide range of therapeutic applications, including as anti-cancer, anti-inflammatory, and neuroprotective agents.

While direct studies on the specific mechanism of action for this compound are not extensively detailed in the provided search results, many isoquinoline derivatives have been shown to act as inhibitors of phosphodiesterases (PDEs). PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways.

Inhibition of PDEs leads to an increase in the intracellular concentrations of these cyclic nucleotides, which in turn activates downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). This can lead to a variety of cellular responses, including smooth muscle relaxation, reduced inflammation, and modulation of neuronal activity.

Hypothesized Signaling Pathway for Isoquinolone-Mediated PDE Inhibition

Caption: A potential signaling pathway involving PDE inhibition by an isoquinolone derivative.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward structure and the prevalence of the isoquinolin-1(2H)-one core in bioactive molecules make it an attractive starting point for the synthesis of novel therapeutic agents. This guide has provided a summary of its known basic properties, outlined general experimental approaches for its synthesis and characterization, and explored its potential biological roles. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully unlock its therapeutic potential.

References

An In-Depth Technical Guide to the Chemical Structure Elucidation of 2-Methylisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 2-Methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in pharmaceutical research and organic synthesis. This document details the key analytical techniques and experimental protocols necessary to confirm the molecule's structure, presents spectroscopic data in a clear and comparative format, and includes a workflow diagram for the elucidation process.

Introduction

This compound belongs to the isoquinolinone class of compounds, which are known to exhibit a range of biological activities and serve as important intermediates in the synthesis of more complex molecules. Accurate structural elucidation is the cornerstone of understanding its chemical behavior, reactivity, and potential pharmacological effects. This guide outlines the standard methodologies employed to unequivocally determine its chemical structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [NIST WebBook, PubChem] |

| Molecular Weight | 159.19 g/mol | [NIST WebBook, PubChem] |

| IUPAC Name | This compound | [NIST WebBook, PubChem] |

| CAS Registry Number | 4594-71-2 | [NIST WebBook, PubChem] |

| Appearance | Solid (form varies) | General Knowledge |

| Melting Point | 105-106 °C | General Knowledge |

Synthesis of this compound

The synthesis of this compound can be achieved through the N-methylation of the parent compound, isoquinolin-1(2H)-one. A general and effective method involves the use of a methylating agent in the presence of a base.

Experimental Protocol: N-methylation of Isoquinolin-1(2H)-one

Materials:

-

Isoquinolin-1(2H)-one

-

Dimethyl carbonate (DMC)

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of isoquinolin-1(2H)-one (1.0 mmol) in anhydrous DMF (5 mL), add anhydrous potassium carbonate (2.0 mmol).

-

Add dimethyl carbonate (1.5 mmol) to the suspension.

-

Heat the reaction mixture at 100-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine solution (2 x 15 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Data and Structural Elucidation

The definitive structure of this compound is established through a combination of spectroscopic methods. The following sections detail the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.4 | d | 1H | H-8 |

| ~ 7.6 - 7.7 | m | 2H | H-5, H-7 |

| ~ 7.5 | t | 1H | H-6 |

| ~ 7.1 | d | 1H | H-4 |

| ~ 6.5 | d | 1H | H-3 |

| ~ 3.5 | s | 3H | N-CH₃ |

Interpretation:

-

The downfield signals in the aromatic region (7.0-8.5 ppm) are characteristic of the protons on the isoquinoline ring system. The deshielding effect of the carbonyl group and the aromatic ring currents influence their chemical shifts.

-

The singlet at approximately 3.5 ppm with an integration of 3H is a key indicator of the N-methyl group.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 162 | C=O (C-1) |

| ~ 140 | C-8a |

| ~ 138 | C-4a |

| ~ 132 | C-7 |

| ~ 129 | C-5 |

| ~ 127 | C-6 |

| ~ 126 | C-8 |

| ~ 121 | C-4 |

| ~ 105 | C-3 |

| ~ 35 | N-CH₃ |

Interpretation:

-

The signal at approximately 162 ppm is characteristic of a carbonyl carbon in an amide-like environment.

-

The signals in the 105-140 ppm range correspond to the aromatic and olefinic carbons of the isoquinoline ring.

-

The upfield signal around 35 ppm is indicative of the N-methyl carbon.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | C-H stretch (aromatic) |

| 2850-2950 | Medium | C-H stretch (aliphatic, N-CH₃) |

| 1650-1670 | Strong | C=O stretch (amide) |

| 1580-1620 | Medium-Strong | C=C stretch (aromatic) |

| 1450-1500 | Medium | C=C stretch (aromatic) |

| 750-800 | Strong | C-H bend (out-of-plane, aromatic) |

Interpretation:

-

The strong absorption band in the region of 1650-1670 cm⁻¹ is a definitive feature of the carbonyl group in the lactam ring.

-

The presence of bands above 3000 cm⁻¹ confirms the aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the methyl group.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film Method: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 159 | Molecular ion [M]⁺ |

| 131 | [M - CO]⁺ |

| 130 | [M - CO - H]⁺ |

| 103 | [M - CO - H - HCN]⁺ |

Interpretation:

-

The molecular ion peak at m/z 159 corresponds to the molecular weight of C₁₀H₉NO.

-

A characteristic fragmentation pattern for isoquinolinones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 131. Further fragmentation can then occur.

Instrumentation:

-

A mass spectrometer, typically with an Electron Ionization (EI) source for fragmentation analysis. A high-resolution mass spectrometer (HRMS) can be used for accurate mass determination.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) inlet.

Data Acquisition:

-

Acquire the mass spectrum in the desired mass range.

-

For HRMS, the exact mass of the molecular ion is measured to confirm the elemental composition.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the chemical structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined application of modern spectroscopic techniques. By carefully acquiring and interpreting data from NMR, IR, and Mass Spectrometry, and by following established experimental protocols, researchers can unequivocally confirm the chemical structure of this important heterocyclic compound. This foundational knowledge is essential for its further application in drug discovery and organic synthesis.

Navigating the Solubility Landscape of 2-Methylisoquinolin-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science, presents a solubility profile that is crucial for its handling, formulation, and application. Understanding its behavior in various organic solvents is paramount for researchers engaged in its synthesis, purification, and the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, outlines experimental protocols for its determination, and presents logical workflows to guide laboratory practices.

Physicochemical Properties and Predicted Solubility

An understanding of the physicochemical properties of this compound provides a foundation for predicting its solubility. The molecule possesses a polar lactam group within a largely nonpolar aromatic isoquinoline scaffold. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Weight | 159.19 g/mol | --INVALID-LINK-- |

| Boiling Point | 307.6°C at 760 mmHg | --INVALID-LINK-- |

| LogP | ~1.5 - 2.0 | (Estimated based on similar structures) |

Based on these properties, this compound is expected to exhibit moderate to good solubility in polar aprotic solvents and alcohols, and lower solubility in nonpolar solvents.

Illustrative Solubility in Common Organic Solvents

While specific experimental data is lacking, an illustrative solubility table has been constructed based on the expected behavior of this compound in various organic solvents. These values are intended to serve as a preliminary guide for solvent selection.

Table 2: Illustrative Solubility of this compound in Selected Organic Solvents at 25°C

| Solvent | Class | Predicted Solubility (g/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |

| Methanol | Polar Protic | 50 - 100 |

| Ethanol | Polar Protic | 20 - 50 |

| Acetone | Polar Aprotic | 10 - 20 |

| Chloroform | Nonpolar | 5 - 10 |

| Toluene | Nonpolar | < 1 |

| Hexane | Nonpolar | < 0.1 |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique to determine the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to permit the undissolved solid to settle.

-

Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV).

-

Quantify the concentration of this compound in the diluted sample against a calibration curve prepared with known standards.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration in diluted sample (g/L)) x (Dilution factor)

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a research and development setting.

Caption: A logical workflow for determining the solubility of this compound.

Signaling Pathways and Applications

Currently, there is no established direct link between the solubility of this compound and specific signaling pathways. However, its structural motif is found in various biologically active molecules. The solubility of such compounds is a critical determinant of their bioavailability and, consequently, their ability to interact with biological targets. For instance, in drug development, poor aqueous solubility can limit oral absorption and therapeutic efficacy.

The workflow for investigating the impact of solubility on a hypothetical biological activity is outlined below.

Caption: Workflow for correlating solubility with biological activity in drug discovery.

Conclusion

While quantitative experimental data on the solubility of this compound in organic solvents remains elusive in the current literature, a systematic approach based on its physicochemical properties and established experimental protocols can provide researchers with the necessary information for their work. The illustrative data and detailed methodologies presented in this guide serve as a valuable starting point for laboratory investigations. It is imperative that researchers experimentally determine the solubility of this compound in their specific solvent systems to ensure the accuracy and reproducibility of their results. This foundational knowledge is critical for advancing the potential applications of this compound in both academic and industrial research.

An In-depth Technical Guide on the Physicochemical Properties of 2-Methylisoquinolin-1(2H)-one

This technical guide provides a detailed overview of the melting and boiling points of 2-Methylisoquinolin-1(2H)-one, a compound of interest in pharmaceutical and organic chemistry research. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Data

The melting and boiling points of this compound are summarized in the table below. It is important to note that the boiling point is highly dependent on pressure.

| Property | Value | Conditions |

| Melting Point | 105-106 °C | Not specified |

| Boiling Point | 307.6 °C | 760 mmHg |

| Boiling Point | 194-200 °C | 25 Torr |

Experimental Protocols

While specific experimental details for the determination of these values for this compound are not extensively published, the following are standard and widely accepted methodologies for such measurements.

1. Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure.

-

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with heated oil bath or a digital melting point device).

-

Capillary tubes (sealed at one end).

-

Thermometer (calibrated).

-

Sample of this compound (finely powdered and dry).

-

-

Procedure:

-

A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the melting point apparatus alongside a calibrated thermometer.

-

The apparatus is heated at a steady rate (initially rapid, then slowed to 1-2 °C per minute as the expected melting point is approached).

-

The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range is reported as the melting point.

-

2. Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus:

-

Distillation flask.

-

Condenser.

-

Receiving flask.

-

Calibrated thermometer.

-

Heating mantle or oil bath.

-

For vacuum distillation (as for the 194-200 °C reading), a vacuum pump, manometer, and a vacuum-tight distillation setup are required.

-

-

Procedure for Atmospheric Pressure (760 mmHg):

-

The distillation flask is filled with a sample of this compound (typically to about two-thirds of its volume). Boiling chips are added to ensure smooth boiling.

-

The apparatus is assembled with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The flask is heated, and as the liquid boils, the vapor rises, condenses in the condenser, and the distillate is collected in the receiving flask.

-

The temperature is recorded when it stabilizes during the distillation of the bulk of the material. This stable temperature is the boiling point.[1]

-

-

Procedure for Vacuum Distillation (e.g., 25 Torr):

-

The procedure is similar to atmospheric distillation, but the apparatus is connected to a vacuum pump.

-

The pressure inside the apparatus is reduced to the desired level (e.g., 25 Torr) and monitored with a manometer.

-

The sample is then heated, and the temperature at which the liquid boils and distills under this reduced pressure is recorded as the boiling point at that pressure.[2]

-

Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the determination of the melting and boiling points of a chemical compound such as this compound.

References

Spectroscopic Profile of 2-Methylisoquinolin-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Methylisoquinolin-1(2H)-one, also known as N-Methylisocarbostyril. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N-Methylisocarbostyril |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| CAS Number | 4594-71-2 |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. Please note that the exact values may vary slightly depending on the specific experimental conditions, such as the solvent used and the spectrometer's field strength.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H-8 |

| ~7.6-7.4 | m | 3H | Aromatic H |

| ~7.2 | d | 1H | H-4 |

| ~6.5 | d | 1H | H-3 |

| ~3.6 | s | 3H | N-CH₃ |

Note: This is representative data and should be confirmed by experimental analysis.

¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 125 MHz

| Chemical Shift (δ) ppm | Carbon Type |

| ~162 | C=O |

| ~140 | Quaternary C |

| ~132 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Quaternary C |

| ~126 | Aromatic CH |

| ~125 | Aromatic CH |

| ~115 | Aromatic CH |

| ~105 | Vinylic CH |

| ~35 | N-CH₃ |

Note: This is representative data and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch (N-CH₃) |

| ~1660 | Strong | C=O Stretch (Amide) |

| ~1600, 1480 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1350 | Medium | C-N Stretch |

Note: This is representative data and should be confirmed by experimental analysis.

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 159 | High | [M]⁺ (Molecular Ion) |

| 130 | Medium | [M - CO - H]⁺ |

| 103 | Medium | [M - CO - HCN]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Note: This is representative data and should be confirmed by experimental analysis.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the solid sample on a KBr plate. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Sample Spectrum: Place the sample in the IR spectrometer and record the spectrum.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).

-

Ionization: Ionize the sample using a standard technique such as Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Visualizations

The following diagrams illustrate workflows relevant to the study and application of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: A general workflow for drug discovery, highlighting the potential role of this compound.

An In-depth Technical Guide to 2-Methylisoquinolin-1(2H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylisoquinolin-1(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, physical properties, synthesis methodologies, and explores the therapeutic potential of the broader isoquinolin-1(2H)-one scaffold, with a focus on its role in modulating key signaling pathways implicated in cancer and inflammation.

Compound Identification and Properties

This compound is a derivative of the isoquinoline core, a structural motif prevalent in numerous natural products and pharmacologically active molecules.

IUPAC Name: this compound[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [1][3][4] |

| Molecular Weight | 159.19 g/mol | [3] |

| Melting Point | 105-106 °C | [3][4] |

| Boiling Point | 307.6 °C at 760 mmHg | [3][5] |

| Density | 1.16 g/cm³ | [3] |

| Flash Point | 145.2 °C | [3] |

| Water Solubility (log₁₀WS) | -3.99 (mol/L) | [6] |

| Octanol/Water Partition Coefficient (logP) | 1.538 | [6] |

Synthesis of Isoquinolin-1(2H)-one Derivatives

The synthesis of the isoquinolin-1(2H)-one scaffold is a well-explored area of organic chemistry, with numerous methods developed to access this privileged structure. Modern synthetic approaches increasingly focus on green chemistry principles to enhance efficiency and sustainability.

Ultrasound-Assisted One-Pot Synthesis of 3,4-Disubstituted Isoquinolin-1(2H)-ones

An environmentally benign and efficient method for the synthesis of 3,4-disubstituted isoquinolin-1(2H)-ones involves an ultrasound-assisted, copper-catalyzed α-arylation of ketones with 2-iodobenzamide, followed by an intramolecular C-N bond cyclization.[7] This one-pot, two-step process offers high yields and milder reaction conditions.

Experimental Protocol:

-

In a round-bottom flask, combine 2-iodobenzamide (1.0 mmol), the desired substituted ketone (1.2 mmol), copper(I) iodide (CuI) (10 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL).

-

Place the flask in an ultrasonic bath and irradiate at a frequency of 40 kHz at 60 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion (typically 3.5-5 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with a brine solution (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography.

Quantitative Data for Ultrasound-Assisted Synthesis:

The efficiency of this protocol is demonstrated by the high yields achieved for various substrates, as detailed in Table 2.

| Entry | Ketone | Product | Time (h) | Yield (%) |

| 1 | Acetophenone | 4-Methyl-3-phenylisoquinolin-1(2H)-one | 3.5 | 92 |

| 2 | Propiophenone | 4-Ethyl-3-phenylisoquinolin-1(2H)-one | 4.0 | 90 |

| 3 | 4'-Methylacetophenone | 4-Methyl-3-(p-tolyl)isoquinolin-1(2H)-one | 3.5 | 94 |

| 4 | 4'-Methoxyacetophenone | 3-(4-Methoxyphenyl)-4-methylisoquinolin-1(2H)-one | 4.0 | 88 |

| 5 | 4'-Chloroacetophenone | 3-(4-Chlorophenyl)-4-methylisoquinolin-1(2H)-one | 4.5 | 85 |

Data adapted from Sangepu et al. as presented in a technical application note.[7]

Biological Activity and Therapeutic Potential

The isoquinolin-1(2H)-one scaffold is a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Numerous studies have highlighted the potential of isoquinolin-1(2H)-one derivatives as anticancer agents. These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.

A novel 3-acyl isoquinolin-1(2H)-one derivative, referred to as compound 4f, has demonstrated potent anti-tumor activity in breast cancer cells.[8][9] This compound was found to induce G2 phase cell cycle arrest and apoptosis.[9] Mechanistic studies revealed that its anticancer effects are mediated through the inhibition of the MEK/ERK and p38 MAPK signaling pathways, and it also induces GSDME-mediated pyroptosis.[8][9]

Representative IC₅₀ Values of Isoquinolinone Derivatives in Cancer Cell Lines:

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Acyl isoquinolin-1(2H)-one (Compound 4f) | MCF-7 (Breast Cancer) | 2.4 | [10] |

| 3-Acyl isoquinolin-1(2H)-one (Compound 4f) | MDA-MB-231 (Breast Cancer) | 5.7 | [10] |

Anti-inflammatory Activity

Isoquinoline derivatives have also been investigated for their anti-inflammatory properties. Certain isoquinoline-1-carboxamides have been shown to suppress the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[11] The mechanism of action involves the inhibition of the MAPKs/NF-κB signaling pathway.[11] Another novel isoquinoline derivative, CYY054c, has been shown to exhibit anti-inflammatory properties by reducing NF-κB-mediated inflammatory mediators.[12]

Mechanism of Action: Modulation of Signaling Pathways

The therapeutic effects of isoquinolin-1(2H)-one derivatives are often attributed to their ability to modulate key intracellular signaling pathways that are dysregulated in diseases like cancer and chronic inflammation.

Inhibition of Pro-inflammatory Signaling

In the context of inflammation, isoquinolin-1(2H)-one derivatives can interfere with the NF-κB signaling cascade. This pathway is a central regulator of the inflammatory response. By inhibiting the phosphorylation of IκB and subsequent nuclear translocation of NF-κB, these compounds can downregulate the expression of pro-inflammatory genes.[11] The upstream mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38, are also key targets.[11]

Induction of Apoptosis in Cancer Cells

In cancer cells, isoquinolin-1(2H)-one derivatives can trigger programmed cell death (apoptosis) by modulating signaling pathways that control cell survival and proliferation. The inhibition of the MEK/ERK and p38 MAPK pathways disrupts survival signals, leading to the activation of the apoptotic cascade.[9] This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, culminating in the activation of caspases.

Conclusion

This compound and its structural analogs represent a versatile and valuable class of compounds for drug discovery and development. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further investigation. The ability of the isoquinolin-1(2H)-one scaffold to modulate key signaling pathways in cancer and inflammation underscores its therapeutic potential. This technical guide provides a foundational understanding for researchers and scientists aiming to explore and exploit the properties of this important heterocyclic system.

References

- 1. 1(2H)-Isoquinolinone, 2-methyl- [webbook.nist.gov]

- 2. 1(2H)-Isoquinolinone, 2-methyl- [webbook.nist.gov]

- 3. Cas 4594-71-2,2-Methyl-1(2H)-isoquinolone | lookchem [lookchem.com]

- 4. 2-Methyl-1(2H)-isoquinolone | 4594-71-2 [chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. 1(2H)-Isoquinolinone, 2-methyl- (CAS 4594-71-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. benchchem.com [benchchem.com]

- 8. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 2-Methylisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylisoquinolin-1(2H)-one, a heterocyclic organic compound belonging to the isoquinoline alkaloid family. The isoquinoline core is a significant scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] This document details the available information on the discovery, synthesis, physicochemical properties, and spectroscopic data of this compound. While the biological activity of the broader class of isoquinolin-1(2H)-ones is an active area of research, specific data on the 2-methyl derivative is limited in publicly accessible literature. This guide aims to collate the existing knowledge to support further research and development efforts.

Introduction

This compound, also known as N-methylisocarbostyril, is a derivative of isoquinolin-1(2H)-one. The isoquinoline scaffold is a key component in a variety of biologically active molecules, including alkaloids with antitumor, antimalarial, antibacterial, and antiviral properties.[1] The substitution of a methyl group at the 2-position (the nitrogen atom) can significantly influence the compound's physical, chemical, and biological properties. Understanding the synthesis and characteristics of this specific derivative is crucial for its potential applications in drug discovery and materials science.

Discovery and History

The specific discovery and first synthesis of this compound are not well-documented in readily available literature. However, the synthesis of the parent isoquinoline ring system dates back to the late 19th and early 20th centuries. A notable early method for the synthesis of substituted isoquinolines is the Gabriel-Colman rearrangement , first described by Siegmund Gabriel and James Colman in 1900.[2][3] This reaction involves the rearrangement of a phthalimido ester with a strong base to form an isoquinoline derivative.[2] While this method laid the groundwork for isoquinoline synthesis, the historical details of the first preparation of the 2-methyl derivative remain obscure.

Logical Flow of the Gabriel-Colman Rearrangement

The following diagram illustrates the general mechanism of the Gabriel-Colman rearrangement, a foundational reaction in isoquinoline chemistry.

References

The Elusive Natural Occurrence of 2-Methylisoquinolin-1(2H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-1(2H)-one alkaloids represent a significant class of nitrogen-containing heterocyclic compounds found throughout nature, from terrestrial plants to marine organisms and fungi.[1][2] These compounds have garnered substantial interest within the scientific community due to their diverse chemical structures and a wide array of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] A key structural feature of this family is the isoquinoline core with a ketone group at the C-1 position. While a vast number of isoquinoline alkaloids have been isolated and characterized, this guide focuses specifically on the natural occurrence of their N-methylated counterparts: the 2-Methylisoquinolin-1(2H)-one derivatives.

Despite extensive research into isoquinoline alkaloids, the natural occurrence of this compound derivatives appears to be notably scarce in the existing scientific literature. While synthetic routes to these compounds are well-established for medicinal chemistry research, their isolation as secondary metabolites from natural sources is not widely reported. This guide will delve into the broader context of isoquinolin-1(2H)-one natural products, providing insights into their sources, isolation methodologies, and biological activities, while highlighting the knowledge gaps concerning their N-methylated analogs.

Natural Sources of Isoquinolin-1(2H)-one Alkaloids

The isoquinolin-1(2H)-one scaffold is a recurring motif in a variety of natural products. The primary producers of these alkaloids are found within the plant kingdom, particularly in the following families:

-

Papaveraceae (Poppy Family): This family is a well-known source of a diverse range of isoquinoline alkaloids.

-

Berberidaceae (Barberry Family): Many species within this family are rich in bioactive isoquinoline alkaloids.

-

Ranunculaceae (Buttercup Family): This family also contributes to the structural diversity of naturally occurring isoquinoline alkaloids.

In addition to higher plants, microorganisms have emerged as a promising source of novel isoquinolin-1(2H)-one derivatives:

-

Endophytic Fungi: Fungi that reside within the tissues of living plants have been found to produce a unique array of secondary metabolites, including isoquinolinone alkaloids.

-

Marine Microorganisms: The marine environment is a vast and largely untapped resource for new natural products. Bacteria and fungi isolated from marine sediments and organisms have been shown to produce structurally unique and biologically active compounds, including those with an isoquinolinone core.[6][7][8]

General Experimental Protocols for Isolation and Characterization

The isolation and purification of isoquinolin-1(2H)-one derivatives from natural sources is a meticulous process that involves a series of extraction and chromatographic steps. The general workflow is outlined below.

Extraction

The initial step involves the extraction of the crude mixture of secondary metabolites from the biomass (e.g., dried plant material, fungal culture broth, or marine invertebrate tissue). The choice of solvent and extraction technique is critical to maximize the yield of the target compounds.

-

Maceration: This simple technique involves soaking the powdered source material in a suitable solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) for an extended period with occasional agitation. The solvent is then filtered, and the process is repeated to ensure exhaustive extraction. The combined filtrates are concentrated under reduced pressure to yield the crude extract.

-

Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used. The powdered material is placed in a thimble, and a heated solvent is continuously cycled through the sample, ensuring a thorough extraction of the desired compounds.

Fractionation

The crude extract is a complex mixture that requires further separation. Liquid-liquid partitioning is a common method used to fractionate the extract based on the polarity of the constituent compounds. Typically, the crude extract is dissolved in a hydroalcoholic solution and then sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol.

Purification

The final step involves the isolation of pure compounds from the fractions using various chromatographic techniques.

-

Column Chromatography: This is the most common method for the preparative separation of compounds. A glass column is packed with a stationary phase, typically silica gel or alumina. The fraction is loaded onto the column, and a mobile phase (a single solvent or a gradient of solvents) is passed through, allowing for the separation of compounds based on their differential affinities for the stationary and mobile phases.

-

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure compounds, preparative HPLC is often employed. This technique uses high pressure to pass the solvent through a column packed with smaller particles, resulting in higher resolution and faster separation times.

The general workflow for the isolation of these compounds is depicted in the following diagram:

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Biologically active isoquinoline alkaloids covering 2014-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Chemical Research on Antitumor Isoquinoline Marine Natural Products and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Tautomeric forms of isoquinolin-1(2H)-one

An In-depth Technical Guide to the Tautomeric Forms of Isoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-1(2H)-one and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous bioactive natural products and synthetic therapeutic agents.[1] A critical, yet often nuanced, aspect of their chemistry is the existence of prototropic tautomerism. This technical guide provides a comprehensive examination of the lactam-lactim tautomerism of the isoquinolin-1(2H)-one core. It details the structural and environmental factors that govern the equilibrium between the predominant isoquinolin-1(2H)-one (lactam) form and its 1-hydroxyisoquinoline (lactim) tautomer. This document summarizes quantitative data from spectroscopic and computational studies, presents detailed experimental protocols for the analysis of this equilibrium, and utilizes visualizations to clarify key concepts, thereby empowering researchers in the rational design of novel therapeutics.

The Lactam-Lactim Tautomeric Equilibrium

Isoquinolin-1(2H)-one exists in a dynamic equilibrium between two primary tautomeric forms: the lactam and the lactim. This equilibrium involves the migration of a proton between the nitrogen and oxygen atoms, accompanied by a shift in the position of a double bond.

-

Lactam Form (Isoquinolin-1(2H)-one): This tautomer contains a cyclic amide functional group. It is generally the more stable and, therefore, the predominant form in the solid state and in most solvents.[2] The stability is attributed to the thermodynamically favorable amide resonance.

-

Lactim Form (1-Hydroxyisoquinoline): This tautomer features a hydroxyl (-OH) group and is characterized by a fully aromatic heterocyclic ring. While typically the minor component, its population can be influenced by various factors.

The interconversion between these two forms is a fundamental characteristic of this heterocyclic system.

Caption: Lactam-Lactim equilibrium in Isoquinolin-1(2H)-one.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and can be significantly influenced by the molecular environment and structural modifications.

-

Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar lactam form. In contrast, non-polar, non-hydroxylic solvents can favor the lactim tautomer to a greater extent. For example, some 3-hydroxyisoquinolines exist predominantly as lactim tautomers in diethyl ether, while the lactam form prevails in water.[3][4]

-

Substituent Effects: The electronic nature of substituents on the isoquinoline ring can alter the relative stabilities of the tautomers. A study on 1-benzamidoisoquinoline derivatives demonstrated that electron-donating groups on an attached phenyl ring favored the amide (lactam-like) tautomer, while strong electron-accepting groups shifted the equilibrium toward the enamine (lactim-like) form.[5][6] This highlights the potential for fine-tuning the tautomeric preference through synthetic modification.

-

Temperature: The tautomeric ratio is temperature-dependent. For 6-chloro-2-pyridone, a related heterocyclic system, an increase in temperature was shown to increase the population of the lactim tautomer.[7][8]

Quantitative Analysis of Tautomeric Equilibrium

A precise understanding of the tautomeric equilibrium requires quantitative data. The equilibrium constant, KT = [lactim]/[lactam], and the difference in Gibbs free energy (ΔG) are key parameters. The following tables summarize representative data from studies on isoquinoline derivatives, demonstrating how spectroscopic and computational methods are used to quantify the equilibrium.

Table 1: Substituent Effect on Tautomeric Equilibrium of 1-Benzamidoisoquinoline Derivatives in DMSO-D6 [5][6]

| Substituent (at para-position of benzoyl group) | Hammett Constant (σp) | Amide (Lactam-like) Form Content (%) | Enamine (Lactim-like) Form Content (%) |

| -NMe2 | -0.83 | 74% | 26% |

| -OCH3 | -0.27 | 64% | 36% |

| -CH3 | -0.17 | 61% | 39% |

| -H | 0.00 | 58% | 42% |

| -F | 0.06 | 54% | 46% |

| -Cl | 0.23 | 48% | 52% |

| -Br | 0.23 | 48% | 52% |

| -CF3 | 0.54 | 41% | 59% |

| -NO2 | 0.78 | 38% | 62% |

Table 2: Key Spectroscopic Data for Distinguishing Tautomers of Isoquinoline Derivatives

| Spectroscopic Method | Tautomer Form | Characteristic Signal / Feature | Reference |

| 1H NMR (in DMSO-D6) | Amide (Lactam-like) | Exocyclic N-H proton signal at ~10-11 ppm. | [5] |

| Enamine (Lactim-like) | Heterocyclic N-H proton signal at ~14.8 ppm. | [5] | |

| UV-Vis (in Ethanol) | Lactam (for Isoquinolin-3-ol) | Long-wavelength absorption band (λmax ~405 mµ). | [9] |

| Lactim (for Isoquinolin-3-ol) | Absorption band at shorter wavelength (λmax ~344 mµ). | [9] | |

| IR Spectroscopy | Lactam | Strong C=O stretching frequency (~1656 cm-1). | [2] |

| Lactim | O-H stretching frequency; absence of C=O stretch. | [10] |

Experimental Protocols for Tautomerism Analysis

The characterization of the isoquinolin-1(2H)-one tautomeric equilibrium relies on a combination of spectroscopic and computational techniques.

Caption: General workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for quantitative analysis as the proton transfer between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[5]

Protocol:

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the isoquinolinone derivative in a deuterated solvent (e.g., DMSO-D6, CDCl3) to a final concentration of ~10-20 mM in an NMR tube. DMSO-D6 is often used as it can solubilize a wide range of compounds and its ability to form hydrogen bonds can reveal distinct N-H protons.[5]

-

Data Acquisition:

-

Record a 1H NMR spectrum at a specific temperature (e.g., 298 K) on a high-field spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to allow for accurate signal integration.

-

Record a 13C NMR spectrum to identify the characteristic carbonyl carbon of the lactam form.[11]

-

-

Data Analysis:

-

Identify well-resolved signals unique to each tautomer. For example, in 1H NMR spectra of N-acylated derivatives, the exocyclic amide N-H of the lactam form and the endocyclic N-H of the lactim form appear at distinct chemical shifts.[5]

-

Carefully integrate the area under the identified peaks for each tautomer.

-

Calculate the molar ratio and percentage of each tautomer from the integration values. The equilibrium constant KT can be calculated as the ratio of the integrals corresponding to the lactim and lactam forms.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is effective for studying tautomerism as the different electronic systems of the lactam and lactim forms result in distinct absorption spectra.[9]

Protocol:

-

Sample Preparation: Prepare dilute solutions of the compound in the solvent of interest (e.g., ethanol, diethyl ether) in a quartz cuvette. Concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Reference Spectra (Crucial Step): Synthesize and measure the UV-Vis spectra of "locked" tautomers.

-

N-methyl derivative (e.g., 2-methylisoquinolin-1(2H)-one): This compound is locked in the lactam form.

-

O-methyl derivative (e.g., 1-methoxyisoquinoline): This compound is locked in the lactim form. These reference spectra provide the pure molar extinction coefficients (ε) and absorption maxima (λmax) for each tautomer.[12]

-

-

Data Acquisition: Record the UV-Vis spectrum of the tautomeric compound over a suitable wavelength range (e.g., 250-450 nm).

-

Data Analysis:

-

Compare the spectrum of the compound with the reference spectra of the locked derivatives. The presence of absorption bands corresponding to both locked forms indicates the coexistence of both tautomers in solution.[9]

-

By using the Beer-Lambert law and the molar extinction coefficients determined from the locked derivatives, the concentration and ratio of each tautomer in the equilibrium mixture can be calculated.

-

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers, corroborating experimental findings, and providing insight into the factors governing the equilibrium.[5][13]

Protocol:

-

Software: Use a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Model Building: Construct the 3D structures of both the lactam and lactim tautomers.

-

Geometry Optimization: Perform full geometry optimizations for both tautomers in the gas phase and in solution using an appropriate level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or ωB97X-D and a suitable basis set (e.g., 6-311++G(d,p)).[13]

-

Solvent Modeling: To simulate solution-phase conditions, use a continuum solvent model like the Polarization Continuum Model (PCM).[13] For systems where explicit solvent interactions like hydrogen bonding are critical, a hybrid model including one or more explicit solvent molecules can provide more accurate results.[5]

-

Frequency Calculation: Perform vibrational frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

-

-

Data Analysis:

-

Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = Glactim - Glactam. A negative ΔG indicates the lactim form is more stable, while a positive value indicates the lactam form is favored.

-

The equilibrium constant can be estimated from the calculated ΔG using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.

-

Conclusion and Implications for Drug Development

The lactam-lactim tautomerism of the isoquinolin-1(2H)-one scaffold is a critical chemical feature with profound implications for drug design. The predominant tautomer under physiological conditions dictates the molecule's three-dimensional shape, hydrogen bonding capabilities (donor vs. acceptor), and overall polarity. These properties, in turn, govern its binding affinity to biological targets, membrane permeability, and metabolic stability. A thorough understanding and ability to predict or control this equilibrium using the principles and methods outlined in this guide are essential for the rational design of more effective and specific isoquinolin-1(2H)-one-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. o-Quinonoid compounds. Part I. Synthesis and tautomerism of isoquinolin-3-ols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. o-Quinonoid compounds. Part I. Synthesis and tautomerism of isoquinolin-3-ols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 12. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 13. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the Synthesis of 2-Methylisoquinolin-1(2H)-one from β-phenylethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic route for the preparation of 2-Methylisoquinolin-1(2H)-one, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, β-phenylethylamine. This document outlines a four-step synthesis involving N-formylation, Bischler-Napieralski cyclization, oxidation, and N-methylation. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are provided to facilitate its application in a laboratory setting.

Synthetic Pathway Overview

The synthesis commences with the protection of the primary amine of β-phenylethylamine via N-formylation. The resulting N-formyl-β-phenylethylamine undergoes an intramolecular cyclization through the Bischler-Napieralski reaction to yield 3,4-dihydroisoquinoline. Subsequent oxidation of this intermediate affords isoquinolin-1(2H)-one, which is then N-methylated to produce the final target molecule, this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy reference and comparison.

Step 1: N-Formylation of β-phenylethylamine

This step involves the protection of the primary amine of β-phenylethylamine as a formamide, a necessary precursor for the subsequent cyclization reaction.

Experimental Protocol:

A mixture of β-phenylethylamine (1.0 eq) and 85% aqueous formic acid (1.0-1.2 eq) in toluene is heated under reflux using a Dean-Stark trap for 4-9 hours.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure to yield the crude N-formyl-β-phenylethylamine, which is often of sufficient purity for the next step. If necessary, purification can be achieved by column chromatography.

| Reagent/Parameter | Molar Ratio/Value |

| β-phenylethylamine | 1.0 eq |

| 85% Formic Acid | 1.0 - 1.2 eq |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 4 - 9 hours |

| Yield | Excellent [1] |

Step 2: Bischler-Napieralski Cyclization

The N-formyl-β-phenylethylamine is cyclized to form the 3,4-dihydroisoquinoline ring system using a dehydrating agent. This reaction is a classic method for the synthesis of isoquinoline derivatives.[2][3][4][5][6]

Experimental Protocol:

To a solution of N-formyl-β-phenylethylamine (1.0 eq) in a suitable solvent such as anhydrous dichloromethane (DCM) or toluene, phosphorus oxychloride (POCl₃) is added. The reaction mixture is refluxed for a specified period. The reaction is monitored by TLC. After completion, the excess reagent and solvent are removed under reduced pressure. The crude 3,4-dihydroisoquinoline is then typically worked up by dissolving the residue in methanol/water, neutralizing with a suitable base, and extracting with an organic solvent. For reactants lacking electron-donating groups on the benzene ring, using phosphorus pentoxide (P₂O₅) in refluxing POCl₃ can be more effective.[5][6]

| Reagent/Parameter | Molar Ratio/Value |

| N-formyl-β-phenylethylamine | 1.0 eq |

| Phosphorus Oxychloride (POCl₃) | Excess |

| Solvent | Anhydrous DCM or Toluene |

| Temperature | Reflux |

| Reaction Time | Varies (typically several hours) |

| Yield | Moderate to Good |

Step 3: Oxidation of 3,4-dihydroisoquinoline

The 3,4-dihydroisoquinoline intermediate is oxidized to the corresponding isoquinolin-1(2H)-one. Several oxidizing agents can be employed for this transformation.

Experimental Protocol (using Potassium Permanganate):

To a solution of 3,4-dihydroisoquinoline in a neutral aqueous medium or a mixture of acetone and water, a solution of potassium permanganate (KMnO₄) is added portion-wise while maintaining the temperature. The reaction progress is monitored by TLC. Upon completion, the manganese dioxide formed is removed by filtration. The filtrate is then extracted with an organic solvent, and the organic layer is dried and concentrated to afford isoquinolin-1(2H)-one.

| Reagent/Parameter | Molar Ratio/Value |

| 3,4-dihydroisoquinoline | 1.0 eq |

| Potassium Permanganate (KMnO₄) | Stoichiometric amount |

| Solvent | Water or Acetone/Water |

| Temperature | Room Temperature to mild heating |

| Reaction Time | Varies |

| Yield | Variable |

Step 4: N-Methylation of Isoquinolin-1(2H)-one

The final step involves the methylation of the nitrogen atom of the isoquinolin-1(2H)-one ring to yield the target molecule.

Experimental Protocol (using Sodium Hydride and Methyl Iodide):

To a stirred suspension of sodium hydride (NaH, 1.1-1.5 eq) in a dry aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere, a solution of isoquinolin-1(2H)-one (1.0 eq) in the same solvent is added dropwise at 0 °C. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases. The reaction mixture is then cooled again to 0 °C, and methyl iodide (1.1-1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to give this compound.

| Reagent/Parameter | Molar Ratio/Value |

| Isoquinolin-1(2H)-one | 1.0 eq |

| Sodium Hydride (NaH) | 1.1 - 1.5 eq |

| Methyl Iodide | 1.1 - 1.5 eq |

| Solvent | Anhydrous DMF or THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Varies |

| Yield | Good to Excellent |

Logical Workflow for Synthesis

The overall synthetic process follows a logical progression of functional group transformations and ring formation.

Conclusion

The synthesis of this compound from β-phenylethylamine presented in this guide offers a reliable and well-established route for accessing this important heterocyclic compound. The provided experimental protocols and quantitative data are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. Careful execution of each step and appropriate monitoring are crucial for achieving high yields and purity of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. Methylation with methyl iodide/sodium hydroxide [stenutz.eu]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

The Bischler-Napieralski Reaction: A Comprehensive Technical Guide to Isoquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Bischler-Napieralski reaction, a cornerstone in heterocyclic chemistry, provides a powerful and versatile method for the synthesis of 3,4-dihydroisoquinolines, which are crucial precursors to the vast family of isoquinoline alkaloids. First reported in 1893 by August Bischler and Bernard Napieralski, this intramolecular cyclization of β-arylethylamides remains a pivotal tool for medicinal chemists and professionals in drug development.[1][2] The resulting isoquinoline core is a privileged scaffold found in a wide array of natural products and synthetic compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Reaction Mechanism and Scope

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the acid-catalyzed cyclization of a β-arylethylamide.[3] The reaction is highly effective for aromatic rings that are electron-rich, and the presence of electron-donating groups on the benzene ring facilitates the cyclization.[3] Two primary mechanistic pathways are proposed, largely dependent on the specific reaction conditions and the choice of condensing agent.[2]

Mechanism I: The Dichlorophosphoryl Imine-Ester Intermediate

In this pathway, the amide carbonyl oxygen attacks a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form a highly reactive dichlorophosphoryl imine-ester intermediate. Subsequent intramolecular electrophilic attack by the electron-rich aromatic ring onto the activated imine-ester, followed by elimination, affords the 3,4-dihydroisoquinoline.[2]

Caption: Mechanism I involving a dichlorophosphoryl imine-ester intermediate.

Mechanism II: The Nitrilium Ion Intermediate

Alternatively, the reaction can proceed through a nitrilium ion intermediate.[2] In this mechanism, the dehydrating agent activates the amide, leading to the elimination of the carbonyl oxygen and the formation of a highly electrophilic nitrilium ion. This is followed by an intramolecular Friedel-Crafts-type reaction where the aromatic ring attacks the nitrilium ion to form the cyclized product. This pathway is often favored under stronger dehydrating conditions.[2]

Caption: Mechanism II proceeding through a nitrilium ion intermediate.

Quantitative Data Presentation

The yield and efficiency of the Bischler-Napieralski reaction are highly dependent on the substrate, the choice of dehydrating agent, and the reaction conditions. The following table summarizes various examples from the literature, providing a comparative overview.

| Substrate | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| N-Acetylhomoveratrylamine | POCl₃ | Toluene | Reflux | 2 | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | 78-83 | [4] |

| N-(3,4-Dimethoxyphenethyl)acetamide | P₂O₅ in POCl₃ | Toluene | Reflux | Not Specified | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | ~90 | [5] |

| N-(3,4-Dimethoxyphenethyl)acetamide | Tf₂O, 2-chloropyridine | CH₂Cl₂ | -20 to RT | Not Specified | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | High | [6] |

| 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide | POCl₃ | 1,2-Dichloroethane | 100 | 1 | 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | 80 | [7] |

| Amide 15 (from a multi-step synthesis) | POCl₃ | Not Specified | Not Specified | Not Specified | 1-Methylisoquinoline 11 | 85 | [8] |

| Papaverine derivative | Not Specified | Not Specified | Not Specified | Not Specified | Papaverine derivative | 66 | [4] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative 3,4-dihydroisoquinoline, 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, via the Bischler-Napieralski reaction.[4]

Synthesis of N-Acetylhomoveratrylamine (Starting Material)

-

To a stirred solution of 300 g (1.80 moles) of β-(3,4-dimethoxyphenyl)ethylamine in 150 ml of pyridine, add 190 ml of acetic anhydride at a rate that maintains the temperature at 90–95°C (approximately 1.5 hours).[4]

-

After the addition is complete, allow the solution to stand at room temperature overnight.[4]

-

Remove the volatile components by evaporation under reduced pressure.[4]

-

Crystallize the residue from ethyl acetate to yield 286–306 g (78–83%) of N-acetylhomoveratrylamine as a crystalline solid (m.p. 99–100°C).[4]

Bischler-Napieralski Cyclization: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Caution: This procedure should be conducted in a well-ventilated fume hood to avoid inhalation of hydrogen chloride fumes.[4]

-

In a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a solution of 100 g (0.448 mole) of N-acetylhomoveratrylamine in 750 ml of dry toluene.[4]

-

Warm the stirred mixture to 40°C and add 86.4 g (52.5 ml, 0.572 mole) of phosphorus oxychloride over a period of 1 hour.[4]

-

After the addition is complete, heat the reaction mixture at reflux for 2 hours.[4]

-

Cool the mixture in an ice bath for 4 hours to allow for crystallization.[4]

-

Collect the crystalline product by filtration and wash with dry ether. The yield of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline hydrochloride is 100–103 g (92–95%).[4]

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Bischler-Napieralski reaction.